

MI-773 Quantitative Binding & Cellular Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: MI-773

Cat. No.: S548242

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Parameter	Value	Experimental Context / Notes
Binding Affinity (K_i)	0.88 nM [1] [2]	Fluorescence-polarization (FP) binding assay; measures inhibition constant.
Binding Affinity (K_d)	8.2 nM [3] [2]	Measures dissociation constant; SAR405838 is a diastereomer of MI-773 with slightly different reported K_d [2].
In Vitro Antitumor Activity (IC_{50})	~0.1 μ M (SJSA-1, RS4;11 cells) [2]	Cell growth inhibition assay; activity is highly selective for cancer cell lines with wild-type TP53 [1] [2].
Clinical Phase	Phase 1 [4] [2]	Clinical trials for malignant neoplasms have been completed [2].

Experimental Protocols for Key Assays

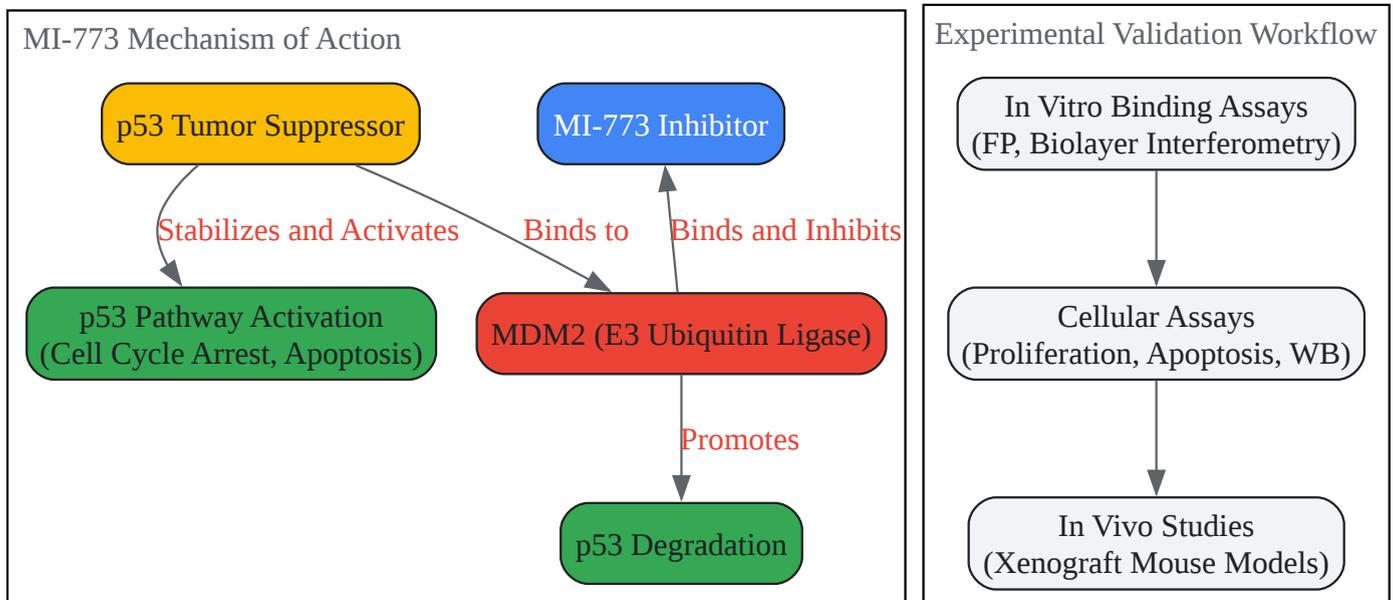
The key data for **MI-773** was generated through standardized biochemical and cellular assays.

- Binding Affinity (K_i and K_d):** The binding affinities were primarily determined using a **Fluorescence-polarization (FP) binding assay** [2]. In this assay, the displacement of a fluorescently labeled p53 peptide from the MDM2 protein is measured. The inhibitor's binding affinity to the related protein MDMx was determined using **Bi-layer Interferometry technology** [2].

- **Cellular Anti-proliferation (IC₅₀):** The cell growth inhibition activity was determined in a **water-soluble tetrazolium-based assay** (a colorimetric method for assessing cell viability) after an incubation time of approximately 48 hours [2]. Apoptosis was specifically measured using an **Annexin V-FLUOS staining kit** [2].

Mechanism of Action and p53 Pathway

MI-773 works by disrupting a key regulatory interaction in the p53 tumor suppressor pathway. The following diagram illustrates this mechanism and a typical workflow for its experimental validation.



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MI-773 inhibits MDM2, stabilizing p53 and activating its antitumor pathway, validated through a multi-stage experimental workflow.

Context Among MDM2 Inhibitors

MI-773 is one of several MDM2 inhibitors that have been developed and advanced into clinical testing.

Inhibitor Name	Maximum Clinical Phase	Reported pIC_{50} ($\approx IC_{50}$)	Chemical Class
Siremadlin	Phase II	9.64 (0.23 nM)	Pyrroloimidazolone
Navtemadlin	Phase III	9.22 (0.60 nM)	Piperidine/-one
CGM097	Phase I	8.77 (1.7 nM)	Isoquinoline
Alrizomadlin	Phase II	8.42 (3.8 nM)	Spiro-oxindoles
Idasanutlin	Phase III	8.22 (6.0 nM)	Nutlins
Brigimadlin	Phase III	7.92 (12 nM)	Spiro-oxindoles
MI-773	Phase I	7.00 (100 nM) [4]	Spiro-oxindoles

Table data sourced from [4]. pIC_{50} is defined as $-\log_{10}(IC_{50}$ in Molar). Approximate IC_{50} values in nanomolar (nM) are provided in parentheses for comparison.

Key Research Insights

- **TP53 Status is a Key Determinant of Sensitivity:** The anti-tumor activity of **MI-773** is highly selective for cancer cell lines with wild-type TP53. Cell lines with mutated or deleted TP53 are significantly more resistant to **MI-773** [1] [2].
- **Broad Preclinical Antitumor Activity:** Beyond the cell lines in the table, **MI-773** has shown potent activity in preclinical models of various cancers, including **sarcomas, leukemias, lymphomas, and neuroblastoma** [1] [5].
- **Potential for Combination Therapy:** Studies have shown that **MI-773** can synergize with standard chemotherapy drugs, such as doxorubicin, to augment cytotoxic effects and overcome chemoresistance in wild-type p53 cancer models [5].

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References

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